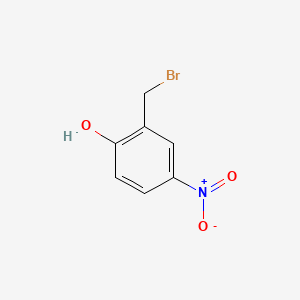

2-Hydroxy-5-nitrobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDPCYZHENQOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061124 |

Source

|

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-33-8 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOSHLAND REAGENT 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4XZE4Z7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzyl bromide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent I, is a valuable tool in protein chemistry and drug development. Its utility stems from its reactivity towards specific amino acid residues, primarily tryptophan and cysteine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its use in protein modification, and an exploration of its known effects on cellular signaling pathways. This document is intended to serve as a practical resource for researchers utilizing this reagent in their experimental workflows.

Core Properties of this compound

This compound is a beige to yellow crystalline powder.[1][2] A thorough understanding of its chemical and physical properties is essential for its effective application and safe handling.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO₃ | [2][3][4] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | Beige to yellow crystalline powder | [1][2] |

| Melting Point | 144-149 °C | [1][2] |

| Boiling Point | 383 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.795 g/cm³ | [1][2] |

| Solubility | Soluble in chloroform (25 mg/mL), benzene, methanol, dioxane, and acetone. | [1][2][5] |

| pKa | 6.16 ± 0.30 (Predicted) | [1][2] |

| Storage Temperature | 2-8°C | [1][2][5] |

Spectral Data

| Spectroscopy | Data Source/Reference |

| Infrared (IR) Spectrum | Available from the NIST WebBook.[6] |

| Mass Spectrum | Available from the NIST WebBook.[6] |

| ¹H NMR Spectrum | Data for the analogous compound 2-nitrobenzyl bromide is available, which can provide an indication of expected chemical shifts. |

| ¹³C NMR Spectrum | Data for the analogous compound 4-nitrobenzyl bromide is available.[7] |

Experimental Protocols

The primary application of this compound is the chemical modification of tryptophan and cysteine residues in proteins.[2][5]

Synthesis and Purification of this compound

A detailed protocol for the synthesis of the analogous compound, 2-hydroxy-5-nitrobenzyl chloride, can be adapted for the synthesis of the bromide.[4]

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrophenol, an excess of paraformaldehyde, and a catalytic amount of sulfuric acid in a suitable solvent such as acetic acid.

-

Addition of HBr: Slowly add hydrobromic acid to the reaction mixture.

-

Reaction: Heat the mixture to 70-80°C and maintain this temperature for several hours with continuous stirring.[4]

-

Workup: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent like benzene to yield pure this compound.[4]

Protocol for Tryptophan Residue Modification

The following is a general protocol for the modification of tryptophan residues in proteins, based on the well-established methods.[1] For a comprehensive procedure, it is highly recommended to consult the original paper by Horton and Koshland in Methods in Enzymology.[1]

Experimental Workflow for Tryptophan Modification

Caption: Workflow for the modification of tryptophan residues in proteins.

Detailed Protocol:

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer at a pH below 7 to ensure selectivity for tryptophan residues.

-

Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetone.

-

Reaction: Add the reagent solution to the protein solution with gentle stirring. The reaction is typically carried out at room temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching reagent, such as mercaptoethanol, to consume any unreacted this compound.

-

Purification: Remove excess reagent and byproducts by dialysis or gel filtration.

-

Analysis: The extent of modification can be determined spectrophotometrically by measuring the absorbance of the incorporated nitrobenzyl group at 410 nm.

Protocol for Sulfhydryl (Cysteine) Residue Modification

While primarily known for tryptophan modification, this compound also reacts with cysteine residues, particularly at a neutral to slightly alkaline pH.[2][5]

Detailed Protocol:

-

Protein Preparation: Dissolve the protein containing accessible cysteine residues in a buffer at a pH between 7 and 8.

-

Reagent Preparation: Prepare a fresh solution of this compound in a suitable organic solvent.

-

Reaction: Add the reagent to the protein solution and incubate at room temperature. The reaction progress can be monitored by assaying for free sulfhydryl groups using Ellman's reagent (DTNB).[8]

-

Quenching and Purification: Follow the same quenching and purification steps as described for tryptophan modification.

Impact on Cellular Signaling Pathways

Understanding the effects of a chemical probe on cellular signaling is critical in drug development. This compound has been shown to interact with at least one key cellular pathway.

Modulation of Mitochondrial H+-ATPase Activity

Research has demonstrated that this compound can modulate the activity of mitochondrial F₀F₁ H+-ATPase.[9][10][11] It is believed to react with tryptophan residues within the F₀ subunit, which is involved in proton translocation. This interaction can lead to an increase in the passive proton flux across the inner mitochondrial membrane.[9][11]

Signaling Pathway Diagram

Caption: Effect of this compound on mitochondrial H+-ATPase.

Potential for Apoptosis Induction

Given its ability to modify proteins and disrupt mitochondrial function, this compound may have the potential to induce apoptosis. The disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. While direct studies on apoptosis induction by this specific compound are limited, a general protocol for assessing apoptosis is provided for researchers interested in exploring this possibility.

General Apoptosis Assay Workflow

Caption: General workflow for assessing apoptosis induction.

A standard method for detecting apoptosis involves staining cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells), followed by analysis using flow cytometry.[12][13][14]

Safety and Handling

This compound is a corrosive and hazardous substance.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound remains a potent and specific reagent for the modification of tryptophan and cysteine residues in proteins. Its well-defined reactivity, coupled with the spectroscopic properties of its derivatives, makes it a valuable tool for studying protein structure and function. Furthermore, its ability to modulate the activity of key cellular components like the mitochondrial H+-ATPase suggests its potential as a chemical probe in drug discovery and development. This guide provides the foundational knowledge and experimental frameworks necessary for the effective and safe utilization of this important chemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. benchchem.com [benchchem.com]

Koshland's Reagent I: A Technical Guide to the Mechanism and Application in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB), is a valuable tool in protein chemistry for the specific chemical modification of tryptophan residues. Its utility stems from its high selectivity for the indole side chain of tryptophan under mildly acidic conditions, allowing researchers to probe the role of specific tryptophan residues in protein structure and function. The reagent's chromophoric properties also provide a convenient spectroscopic handle for quantifying the extent of modification. This technical guide provides an in-depth overview of the mechanism of action of Koshland's Reagent I, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

Core Mechanism of Action: Electrophilic Aromatic Substitution

The reaction of Koshland's Reagent I with tryptophan proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich indole ring of the tryptophan side chain acts as a nucleophile, attacking the benzylic carbon of the this compound. The hydroxyl group at the ortho position and the nitro group at the para position of the benzyl ring play crucial roles in activating the benzylic carbon for nucleophilic attack and stabilizing the transition state.

The specificity of the reaction for tryptophan is highest at a pH range of 4 to 5. At this pH, the carboxyl groups of aspartate and glutamate are protonated and thus less reactive, while the imidazole ring of histidine is protonated and therefore a poor nucleophile. The thiol group of cysteine can react with Koshland's reagent, but this reaction is generally slower than the reaction with tryptophan under these acidic conditions.

Data Presentation: Spectroscopic Properties of Modified Tryptophan

The modification of tryptophan with Koshland's Reagent I results in the incorporation of the 2-hydroxy-5-nitrobenzyl chromophore, which has a distinct absorbance spectrum that is sensitive to pH. This property can be exploited to quantify the extent of tryptophan modification. The molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore attached to tryptophan have been determined at various pH values.[1]

| pH | Molar Absorption Coefficient (ε) at 410 nm (M⁻¹cm⁻¹) |

| 4.0 | 1,860 |

| 7.0 | 1,860 |

| 8.0 | 5,400 |

| 9.0 | 13,200 |

| 10.0 | 17,400 |

| 10.9 | 18,300 |

Table 1: Molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore conjugated to tryptophan at various pH values. Data sourced from Malin and Greenberg (1985).[1]

The significant increase in molar absorptivity at alkaline pH is due to the deprotonation of the phenolic hydroxyl group of the reagent. This pH-dependent absorbance allows for sensitive detection and quantification of the modified tryptophan residues.

Experimental Protocols

The following section outlines a general protocol for the modification of tryptophan residues in a protein using Koshland's Reagent I. It is important to note that optimal conditions, such as reagent concentration and reaction time, may need to be empirically determined for each specific protein.

Materials

-

Protein of interest

-

Koshland's Reagent I (this compound)

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.75)

-

Quenching solution (e.g., 1 M Mercaptoethanol)

-

Gel filtration column (e.g., Sephadex G-25)

-

Spectrophotometer

-

HPLC system for analysis (optional)

-

MALDI-TOF mass spectrometer for analysis (optional)

Protocol

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Ensure the buffer does not contain any nucleophiles that could react with the reagent.

-

-

Reagent Preparation:

-

Prepare a stock solution of Koshland's Reagent I in a non-aqueous solvent such as acetone or dioxane immediately before use, as the reagent is susceptible to hydrolysis.

-

-

Modification Reaction:

-

Add a calculated amount of the Koshland's Reagent I stock solution to the protein solution. A molar excess of the reagent over tryptophan residues is typically used (e.g., 10 to 100-fold). The optimal molar ratio should be determined experimentally.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 15-60 minutes). The progress of the reaction can be monitored spectrophotometrically by measuring the absorbance at 410 nm.

-

-

Quenching the Reaction:

-

Terminate the reaction by adding a quenching solution, such as mercaptoethanol, to react with the excess Koshland's Reagent I.

-

-

Purification of the Modified Protein:

-

Remove the excess reagent and by-products by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.[2]

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 410 nm (for the modified protein).

-

Collect the fractions containing the modified protein.

-

-

Analysis of Modification:

-

Spectrophotometric Quantification: Determine the extent of tryptophan modification by measuring the absorbance of the purified modified protein at 410 nm at an alkaline pH (e.g., pH 10) and using the appropriate molar absorption coefficient from Table 1. The protein concentration can be determined from the absorbance at 280 nm after correcting for the contribution of the HNB chromophore.[1]

-

HPLC Analysis: The modified protein can be further analyzed by reverse-phase HPLC to separate different modified forms.[2]

-

Mass Spectrometry: MALDI-TOF mass spectrometry can be used to determine the number of HNB molecules incorporated per protein molecule.[3] This technique has revealed that a single tryptophan residue can be modified with multiple HNB moieties.[3]

-

Conclusion

Koshland's Reagent I remains a powerful and specific tool for the chemical modification of tryptophan residues in proteins. A thorough understanding of its mechanism of action, coupled with careful optimization of reaction conditions, enables researchers to effectively probe the functional and structural significance of tryptophan in a wide range of biological systems. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent in protein science and drug development.

References

- 1. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-5-nitrobenzyl Bromide: A Technical Guide to its Core Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzyl bromide (HNB), commonly known as Koshland's Reagent, is a highly reactive benzyl halide derivative with significant applications in protein chemistry and organic synthesis. Its primary utility lies in the selective chemical modification of tryptophan residues in proteins, rendering it an invaluable tool for the investigation of enzyme active sites and protein structure-function relationships. The introduction of the nitrophenolic chromophore allows for spectrophotometric quantification of the extent of modification. Beyond protein science, HNB serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core uses of this compound, detailing its mechanism of action, experimental protocols for protein modification, and its role as a synthetic building block.

Introduction

This compound is a protein-modifying reagent that demonstrates high selectivity for tryptophan residues under neutral or acidic pH conditions. It also exhibits some reactivity towards cysteine residues. The reagent's utility is enhanced by the environmentally sensitive absorption spectrum of its nitrophenolic group, which can be used to probe conformational changes in the vicinity of the modified residue.[1] Its applications extend to bioconjugation for targeted drug delivery and diagnostics, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

Mechanism of Action: Tryptophan Modification

The primary application of this compound in biochemical research is the alkylation of the indole ring of tryptophan residues. The electrophilic benzylic bromide is susceptible to nucleophilic attack by the electron-rich indole ring.

The proposed mechanism involves the nucleophilic attack by the C3 position of the indole ring on the benzylic carbon of HNB, leading to the displacement of the bromide ion and the formation of a covalent bond. The reaction is highly dependent on pH and the concentration of the reagent.[4] Studies have shown that a single tryptophan residue can be modified with multiple HNB moieties.[4]

Figure 1: Simplified reaction pathway for the modification of a tryptophan residue with this compound.

Applications in Protein Chemistry

The selective modification of tryptophan residues by HNB allows researchers to:

-

Identify essential tryptophan residues in enzyme active sites: By modifying tryptophan and observing a concomitant loss of enzymatic activity, researchers can infer the importance of that residue for catalysis or substrate binding.

-

Probe the local environment of tryptophan residues: The absorbance spectrum of the covalently attached 2-hydroxy-5-nitrobenzyl group is sensitive to the polarity of its microenvironment, providing insights into protein conformation and conformational changes upon ligand binding.[1]

-

Quantify the number of accessible tryptophan residues: Spectrophotometric analysis can be used to determine the stoichiometry of the modification reaction, revealing the number of solvent-exposed tryptophan residues in a protein.

Examples of Proteins Studied with this compound:

-

Mitochondrial H+-ATPase: HNB was used to demonstrate the involvement of tryptophan residues in the proton translocation mechanism of this enzyme complex.[5]

-

Immunoglobulins: The reagent has been employed to modify tryptophan residues in monoclonal immunoglobulins to study their structure and function.

-

Diphtheria Toxin: HNB has been utilized in the quantitative analysis of modified tryptophan residues in diphtheria toxin.[4]

-

Bacteriorhodopsin: This reagent has been used as a specific tool to modify tryptophan residues in this integral membrane protein.

Quantitative Data on Tryptophan Modification

The extent of tryptophan modification with this compound is influenced by several factors, most notably the reagent concentration and the pH of the reaction buffer. A study utilizing MALDI-TOF mass spectrometry provided quantitative insights into the modification of a model peptide.[4]

| Parameter | Condition | Observation | Reference |

| HNB Concentration | Increasing molar excess of HNB over peptide | Increased degree of modification, with multiple HNB molecules attaching to a single tryptophan residue. | [4] |

| pH | pH 4.0 vs. pH 7.0 | Higher degree of modification observed at pH 4.0 compared to pH 7.0. | [4] |

| Stoichiometry | High HNB concentration | Up to five HNB moieties were observed to modify a single tryptophan residue. | [4] |

Experimental Protocols

The following is a generalized protocol for the modification of tryptophan residues in a protein using this compound. Researchers should optimize the conditions for their specific protein of interest.

Figure 2: General experimental workflow for the modification of proteins with this compound.

Detailed Methodologies:

-

Protein and Reagent Preparation:

-

Dissolve the protein of interest in a suitable buffer. A common choice is a slightly acidic buffer, such as 0.1 M sodium acetate, pH 4.75, to favor tryptophan modification over cysteine modification.[6]

-

Prepare a stock solution of this compound in a minimal volume of a water-miscible organic solvent like acetone or dimethylformamide immediately before use, as the reagent is susceptible to hydrolysis.

-

-

Modification Reaction:

-

Add the this compound solution to the protein solution while gently stirring. The molar excess of the reagent over the protein will depend on the desired level of modification and should be determined empirically.

-

Incubate the reaction mixture at room temperature, protected from light, for a specified period (e.g., 1-4 hours).

-

-

Reaction Termination and Purification:

-

Quench the reaction by adding a scavenger for excess reagent, such as mercaptoethanol or glutathione.

-

Remove unreacted reagent and byproducts by gel filtration chromatography or dialysis against a suitable buffer.[6]

-

-

Determination of the Extent of Modification:

-

The number of modified tryptophan residues can be determined spectrophotometrically by measuring the absorbance of the modified protein at 410 nm at a pH above 10. The molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl chromophore under these conditions is approximately 18,500 M⁻¹cm⁻¹.

-

Alternatively, mass spectrometry can provide a more precise determination of the number and location of modified residues.[4]

-

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its utility stems from the presence of multiple reactive sites that allow for further functionalization. While its primary role in published research is in protein modification, it serves as a building block for more complex molecules in industrial settings.

Signaling Pathway Studies

Based on available scientific literature, this compound is not widely used as a direct tool for the elucidation of cellular signaling pathways. Its primary application remains in the targeted modification of proteins to study their structure and function in vitro.

Conclusion

This compound is a powerful and versatile reagent for researchers in biochemistry and drug development. Its high selectivity for tryptophan residues makes it an exceptional tool for probing protein structure and function, particularly in the context of enzyme mechanisms. While its application as a synthetic intermediate is also noteworthy, its impact on our understanding of protein chemistry is its most significant contribution to the scientific community. The methodologies and data presented in this guide provide a solid foundation for the effective application of this important chemical probe.

References

- 1. scbt.com [scbt.com]

- 2. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rokchem.co.uk [rokchem.co.uk]

- 4. [Quantitative determination of the tryptophan residues modified by this compound by mercaptoethane sulfonic acid hydrolysis. Application to diphtheria toxin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reaction of 2-Hydroxy-5-nitrobenzyl bromide with Tryptophan: A Technical Guide for Researchers

An in-depth examination of the chemical modification of tryptophan residues by 2-Hydroxy-5-nitrobenzyl bromide (HNBB), providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanism, experimental protocols, and quantitative analysis.

Executive Summary

The selective chemical modification of amino acid residues in proteins is a cornerstone of biochemical research and drug development. It allows for the introduction of probes, the investigation of active sites, and the alteration of protein function. This compound (HNBB), commonly known as Koshland's reagent, has long been a valuable tool for the specific modification of tryptophan residues. This technical guide provides a detailed overview of the reaction between HNBB and tryptophan, including its chemical basis, optimal reaction conditions, potential side reactions, and methods for quantitative analysis. Detailed experimental protocols are provided to enable researchers to effectively apply this technique in their work. Furthermore, this guide presents key quantitative data in a structured format and includes visualizations of the experimental workflow and the pH-dependent selectivity of the reaction to facilitate a deeper understanding of this important bioconjugation method.

Introduction to Tryptophan Modification with HNBB

The indole side chain of tryptophan is a unique target for chemical modification due to its distinct chemical properties and relatively low abundance in proteins. This compound is a highly reactive electrophilic reagent that demonstrates significant selectivity for tryptophan residues, particularly under acidic conditions.[1][2] The reaction proceeds via an electrophilic substitution on the indole ring, resulting in the covalent attachment of the 2-hydroxy-5-nitrobenzyl group. This modification introduces a chromophore into the protein, which is useful for quantification and can act as a reporter group to probe the local environment of the modified tryptophan residue.[2]

The reaction's high specificity for tryptophan at acidic to neutral pH has made it a widely used method for:

-

Identifying essential tryptophan residues in enzyme active sites.

-

Quantifying the number of tryptophan residues in a protein.

-

Introducing a spectral probe to monitor conformational changes in proteins.

However, the reaction is not without its complexities. It can result in the formation of multiple products, including mono- and di-substituted tryptophan residues.[2][3] Furthermore, at pH values above neutrality, the reagent can exhibit cross-reactivity with other nucleophilic residues, most notably cysteine. A thorough understanding of the reaction chemistry and careful control of experimental conditions are therefore critical for successful and interpretable results.

Quantitative Data on the HNBB-Tryptophan Reaction

The extent of tryptophan modification with HNBB is dependent on several factors, including pH, the molar ratio of reagent to protein, temperature, and reaction time. The introduction of the 2-hydroxy-5-nitrobenzyl group results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum, which forms the basis for the quantitative analysis of the modification.

Spectroscopic Properties of HNBB-Modified Tryptophan

The covalent attachment of the 2-hydroxy-5-nitrobenzyl group to tryptophan introduces a new chromophore with a distinct absorbance maximum. This allows for the direct spectrophotometric quantification of the extent of modification. The molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore are pH-dependent.

| pH | Wavelength (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |

| < 4.0 | 320 | ~1,900 |

| 5.3 | 410 | 18,000 |

| > 7.0 | 410 | 18,400 |

Table 1: Molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore at different pH values. This data is essential for the spectrophotometric determination of the degree of tryptophan modification.

Factors Influencing Reaction Yield and Specificity

The yield and specificity of the reaction are critically dependent on the experimental conditions.

| Parameter | Condition | Effect on Tryptophan Modification |

| pH | Acidic (pH < 7.0) | High selectivity for tryptophan. |

| Neutral to Alkaline (pH ≥ 7.0) | Increased reactivity with other nucleophilic residues, particularly cysteine. | |

| Molar Excess of HNBB | Low to Moderate (e.g., 10- to 50-fold) | Typically sufficient for modification of accessible tryptophan residues. Higher excess can lead to non-specific modifications. |

| Temperature | Room Temperature (20-25 °C) | Generally sufficient for the reaction to proceed at a reasonable rate. |

| Reaction Time | 15 minutes to several hours | The optimal time depends on the protein and reaction conditions. Monitoring the reaction progress is recommended. |

Table 2: Summary of the key experimental parameters and their influence on the reaction of HNBB with tryptophan residues in proteins.

Experimental Protocols

The following sections provide detailed methodologies for the modification of tryptophan residues with HNBB and the subsequent analysis.

Materials and Reagents

-

This compound (HNBB)

-

Protein of interest

-

Reaction Buffer: e.g., 0.1 M Sodium acetate, pH 4.75

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or a solution of a thiol-containing compound like mercaptoethanol.

-

Gel filtration column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

-

Dialysis tubing or centrifugal ultrafiltration devices

Step-by-Step Protocol for Tryptophan Modification

-

Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer (e.g., 0.1 M Sodium acetate, pH 4.75) to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of HNBB (e.g., 10-50 mM) in a water-miscible organic solvent such as acetone or dimethylformamide (DMF). This solution should be prepared fresh immediately before use.

-

Reaction Initiation: Add a calculated amount of the HNBB stock solution to the protein solution to achieve the desired molar excess of the reagent over tryptophan residues. A 10- to 50-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for a specified period, typically ranging from 15 minutes to 2 hours. The optimal incubation time should be determined empirically for each protein. The reaction should be protected from light.

-

Reaction Quenching: Stop the reaction by adding a quenching solution. This can be achieved by adding a solution containing a nucleophile that will react with the excess HNBB, such as Tris buffer or a thiol-containing reagent.

-

Removal of Excess Reagent: Separate the modified protein from unreacted HNBB and reaction byproducts. This is typically accomplished by gel filtration chromatography using a column equilibrated with a suitable buffer.[3] Alternatively, dialysis or centrifugal ultrafiltration can be used.

Quantification of Tryptophan Modification

The degree of tryptophan modification can be determined spectrophotometrically by measuring the absorbance of the modified protein at 410 nm (at pH ≥ 5.3).

-

Measure Absorbance: After removing the excess reagent, measure the absorbance of the modified protein solution at 280 nm and 410 nm.

-

Calculate Protein Concentration: The concentration of the modified protein can be determined by correcting the absorbance at 280 nm for the contribution of the attached chromophore.[1]

-

Calculate Degree of Modification: The number of modified tryptophan residues per protein molecule can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HNBB-tryptophan adduct at 410 nm (18,000 M⁻¹cm⁻¹ at pH ≥ 5.3).

Visualizations

Experimental Workflow for Tryptophan Modification

References

- 1. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. | Semantic Scholar [semanticscholar.org]

- 3. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Properties of 2-Hydroxy-5-nitrobenzyl Bromide (Koshland's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzyl bromide (HNB), widely known as Koshland's Reagent I, is a chemical probe of significant interest in protein chemistry and drug development.[1] Its utility stems from its high reactivity and selectivity towards tryptophan residues under mild acidic conditions.[2] The introduction of the 2-hydroxy-5-nitrobenzyl chromophore onto a protein allows for the quantification of tryptophan modification and can serve as a spectroscopic reporter group to probe the local environment within a protein. This guide provides a comprehensive overview of the spectral properties of HNB, detailed experimental protocols for its characterization, and an example of its application in studying protein function.

Physicochemical Properties

This compound is a beige to yellow crystalline solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₆BrNO₃ | [3] |

| Molecular Weight | 232.03 g/mol | [1][4] |

| Melting Point | 144-149 °C | [3][4] |

| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow) | [4] |

| Storage Temperature | 2-8°C | [3][4] |

Spectral Properties

The spectral properties of this compound and its derivatives are crucial for its application as a reporter group. The absorption spectrum is notably dependent on the pH of the solution due to the ionization of the phenolic hydroxyl group.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of the 2-hydroxy-5-nitrobenzyl moiety, once attached to tryptophan, exhibits a distinct pH-dependent shift. This property allows for the determination of the pKa of the modified tryptophan's local environment, providing insights into the protein's tertiary structure.

| pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Acidic | 320 | Data not available in search results |

| Alkaline | 410 | 18,500 |

Note: The molar absorptivity at the acidic λmax was not explicitly found in the search results. The alkaline value is for the 2-hydroxy-5-nitrobenzyl chromophore.

Fluorescence Spectroscopy

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: The NIST WebBook provides the condensed phase IR spectrum of this compound.[2][3]

-

Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum of the compound.[3] PubChem provides links to GC-MS data.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem contains information on the 1H NMR and 13C NMR spectra of this compound.[1]

Experimental Protocols

Determination of Molar Absorptivity

A general protocol for determining the molar absorptivity of a compound like this compound is as follows:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., a buffer at a specific pH) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. A solution containing only the solvent should be used as a blank.

-

Application of the Beer-Lambert Law: According to the Beer-Lambert law (A = εcl), the absorbance (A) is directly proportional to the molar absorptivity (ε), the concentration (c), and the path length of the cuvette (l).

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar absorptivity multiplied by the path length. Since the path length is typically 1 cm, the slope is equal to the molar absorptivity.

Tryptophan Modification and Spectroscopic Analysis

The following is a general workflow for the modification of tryptophan residues in a protein with this compound and subsequent analysis:

Application in Signaling Pathway Analysis: Probing Enzyme Active Sites

This compound has been instrumental in elucidating the role of specific tryptophan residues in the catalytic mechanism of enzymes, which are central components of signaling pathways. By modifying a tryptophan residue and observing the effect on enzyme activity, researchers can infer the importance of that residue for substrate binding or catalysis.

For example, HNB can be used to investigate the active site of a protein kinase. Protein kinases are key regulators of a multitude of signaling pathways, and understanding their mechanism is crucial for drug development.

In this hypothetical signaling pathway, a protein kinase phosphorylates a substrate. If a tryptophan residue is essential for the kinase's activity, its modification by HNB would lead to the inactivation of the enzyme, thereby inhibiting the downstream signaling event (the phosphorylation of the substrate). By measuring the enzyme kinetics before and after HNB treatment, researchers can quantify the impact of the tryptophan modification on the signaling pathway.

References

- 1. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound [webbook.nist.gov]

- 4. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for Koshland's Reagent I

An In-depth Technical Guide to the Stability and Storage of Koshland's Reagent I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide, is a valuable tool in protein chemistry, primarily utilized for the chemical modification of tryptophan residues.[1][2][3][4] Its reactivity and specificity make it a crucial reagent for studying protein structure and function. However, the efficacy and reproducibility of experiments involving Koshland's Reagent I are intrinsically linked to its stability and the conditions under which it is stored and handled. This technical guide provides a comprehensive overview of the known , outlines potential degradation pathways, and proposes experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Koshland's Reagent I is presented in Table 1. This data is essential for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of Koshland's Reagent I

| Property | Value | References |

| Chemical Name | This compound | [1][3] |

| Synonyms | Koshland's Reagent I, α-Bromo-4-nitro-o-cresol | [1][2][3] |

| CAS Number | 772-33-8 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₃ | [2][3] |

| Molecular Weight | 232.03 g/mol | [1][3] |

| Appearance | Beige to yellow crystalline powder | [2] |

| Melting Point | 144-149 °C | [1][2] |

| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Stability and Storage Conditions

The stability of Koshland's Reagent I is critical for its effective use. Based on available safety data sheets and product information, the following conditions are recommended for its storage and handling to minimize degradation.

Recommended Storage

To ensure its long-term stability, Koshland's Reagent I should be stored in a tightly sealed container in a cool, dry, and dark place.[5] The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advised to store the reagent under an inert gas atmosphere to protect it from moisture and air.[5]

Conditions to Avoid

Exposure to the following conditions should be strictly avoided to prevent degradation of the reagent:

-

Moisture: Koshland's Reagent I is sensitive to moisture and can undergo hydrolysis.[5][6]

-

Heat: Elevated temperatures can accelerate the degradation of the reagent.[5]

-

Light: While not explicitly stated in all sources, protection from light is a general good practice for storing reactive chemical reagents.

-

Incompatible Materials: Contact with strong oxidizing agents and bases should be avoided as they can react with and degrade the reagent.[6]

Shelf Life

Degradation Pathways

While detailed studies on the degradation pathways of Koshland's Reagent I are not extensively published, based on its chemical structure and information from product specifications, a primary degradation pathway can be proposed.

Hydrolysis

The presence of a benzylic bromide makes the molecule susceptible to nucleophilic attack by water, leading to hydrolysis. The likely primary degradation product is 2-hydroxy-5-nitrobenzyl alcohol.[1] This hydrolysis reaction is a significant consideration, especially when preparing stock solutions or working in aqueous environments.

Caption: Proposed primary degradation pathway of Koshland's Reagent I via hydrolysis.

Experimental Protocols for Stability Assessment

Due to the lack of specific, published stability-indicating assays for Koshland's Reagent I, this section provides a proposed experimental framework based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Proposed Forced Degradation Study Protocol

A forced degradation study is designed to deliberately degrade the sample under more severe conditions than accelerated stability testing. This helps to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of Koshland's Reagent I under various stress conditions.

Materials:

-

Koshland's Reagent I

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Koshland's Reagent I in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period (e.g., 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid reagent to a high temperature (e.g., 80°C) in a controlled oven for a defined period (e.g., 48 hours). Dissolve the stressed solid in the initial solvent for analysis.

-

Photolytic Degradation: Expose the solid reagent and a solution of the reagent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC.

Caption: Proposed experimental workflow for a forced degradation study of Koshland's Reagent I.

Proposed Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the intact substance in the presence of its degradation products. The following is a hypothetical HPLC method that could serve as a starting point for development and validation.

Table 2: Proposed HPLC Parameters for Stability-Indicating Analysis

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of A: 0.1% Phosphoric acid in Water and B: Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 280 nm and 315 nm) |

| Injection Volume | 10 µL |

Method Validation: The proposed method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

Koshland's Reagent I is a powerful tool for protein modification, but its reactivity necessitates careful storage and handling to ensure its stability and the reliability of experimental results. While specific quantitative data on its degradation kinetics and a validated stability-indicating assay are not widely available, this guide provides a comprehensive overview of the best practices for its storage and a framework for its stability assessment. Researchers using Koshland's Reagent I are encouraged to perform their own stability assessments, particularly when using the reagent over an extended period or in new experimental setups. This proactive approach will contribute to more robust and reproducible scientific outcomes.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Hydroxy-5-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent, is a valuable tool in the arsenal of researchers and drug development professionals.[1][2] Its utility as a reagent for the chemical modification of tryptophan residues in proteins makes it instrumental in studies of protein structure and function.[1][2] However, the very reactivity that makes this compound a powerful scientific tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical literature, to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are its acute toxicity and corrosive nature.[3]

GHS Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[3][4][5][6][7]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][5]

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][8]

-

H314: Causes severe skin burns and eye damage.[3][4][5][6][7][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value |

| Chemical Formula | C₇H₆BrNO₃[1][3] |

| Molecular Weight | 232.03 g/mol [1][4] |

| Appearance | White to light yellow or beige to yellow crystalline powder.[8][9] |

| Melting Point | 144-149 °C (literature)[4][9] |

| Boiling Point | 383 °C at 760 mmHg[9] |

| Flash Point | 185.5 °C[9] |

| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow).[4][9] |

| Storage Temperature | 2-8°C[4][9] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing the risks associated with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required.[3][4] | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (e.g., butyl rubber, inspected before use). Fire/flame-resistant and impervious clothing, such as a lab coat.[3][4] | Prevents skin contact and absorption. |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3 (EN 143)).[3][4] | Minimizes inhalation of dust or vapors. |

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

-

Wash hands and any exposed skin thoroughly after handling and before breaks.[3]

-

Do not eat, drink, or smoke in the handling area.

-

Use scoops or other appropriate tools for transferring the solid to avoid direct contact.

-

Keep the container tightly closed when not in use.[3]

-

Avoid the formation of dust.[3]

Storage

-

Store in a dry, cool, and well-ventilated place.[10]

-

Keep the container tightly closed and protected from moisture.[10]

-

Store in a designated corrosives area.[10]

-

Incompatible materials include bases, strong oxidizing agents, alcohols, and amines.[10]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not always publicly available, the following sections describe the standard methodologies used to assess the hazards associated with this type of chemical.

Acute Toxicity Testing

The "harmful if swallowed, in contact with skin, or if inhaled" classification is typically determined through acute toxicity studies in animal models.

-

Acute Oral Toxicity (OECD TG 423): This method involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. The objective is to identify a dose that causes mortality or evident toxicity.

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD TG 403): Animals are exposed to the substance, either as a gas, vapor, aerosol, or dust, in a chamber for a defined period. Observations for toxicity and mortality are recorded.

Skin Corrosion/Irritation Testing

The corrosive nature of this compound is a significant hazard. The following in vitro method is a common approach to assess skin corrosion potential, reducing the need for animal testing.

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431):

-

Principle: This test method uses a three-dimensional human skin model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: A small amount of the test chemical is applied topically to the surface of the skin tissue model.

-

Exposure: The chemical is exposed to the tissue for defined periods (e.g., 3 minutes, 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.

-

Classification: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold after a specific exposure time.

-

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][8] |

Fire and Explosion Hazards

While not highly flammable, this compound can decompose under fire conditions to produce hazardous gases.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

-

Firefighting Precautions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the material. For a solid, avoid creating dust.

-

Absorb: For a solution, absorb with an inert material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is an indispensable reagent for many researchers. By understanding its hazardous properties and diligently implementing the safety and handling precautions outlined in this guide, scientists can mitigate the risks and continue to leverage its capabilities for scientific advancement. A culture of safety, underscored by proper training and adherence to established protocols, is the foundation for a secure and productive research environment.

References

- 1. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scienceequip.com.au [scienceequip.com.au]

- 4. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 5. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]

- 6. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 11. [PDF] ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. | Semantic Scholar [semanticscholar.org]

Navigating the Challenges of 2-Hydroxy-5-nitrobenzyl Bromide in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-5-nitrobenzyl bromide, widely known as Koshland's reagent, is a valuable tool for the chemical modification of tryptophan residues in proteins, enabling studies of protein structure and function. However, its utility in aqueous systems is significantly hampered by its inherent instability and poor solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in aqueous buffers, detailing its reactivity and offering practical guidance for its use in experimental settings. Due to its rapid hydrolysis, quantitative solubility data in aqueous buffers is scarce in scientific literature. This guide, therefore, focuses on the critical considerations for preparing and using this reagent in aqueous media, providing protocols that account for its limited stability.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Synonyms | Koshland's Reagent I, α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol | [1][2] |

| CAS Number | 772-33-8 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Beige to yellow crystalline powder | [3] |

| Melting Point | 144-149 °C | [1][3] |

| Solubility in Organic Solvents | Soluble in chloroform (25 mg/mL) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Aqueous Solubility and Stability: A Critical Challenge

The primary challenge in utilizing this compound in biochemical and pharmaceutical research lies in its behavior in aqueous solutions.

Limited Aqueous Solubility

Rapid Hydrolysis in Aqueous Media

This compound undergoes rapid hydrolysis in aqueous solutions, with a reported half-life of less than one minute. This inherent instability means that the compound degrades quickly upon contact with water, making the determination of a true equilibrium solubility challenging. The primary hydrolysis product is 2-hydroxy-5-nitrobenzyl alcohol. This rapid degradation has significant implications for its use in any aqueous-based experimental protocol, as the effective concentration of the active reagent will decrease rapidly over time.

Experimental Protocol: Preparation and Handling of this compound in Aqueous Buffers

Given the challenges of instability, the following protocol provides a recommended approach for the preparation and use of this compound solutions for applications such as tryptophan modification. The key principle is to prepare the aqueous solution immediately before use.

Materials

-

This compound (solid)

-

Anhydrous organic solvent (e.g., acetone, dioxane, or dimethylformamide - DMF)

-

Aqueous buffer of choice (e.g., 0.1 M sodium acetate, pH 4.75)[4]

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

pH meter

Procedure

-

Stock Solution Preparation (in Organic Solvent):

-

Due to its poor aqueous solubility and rapid hydrolysis, it is highly recommended to first prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible, anhydrous organic solvent.

-

Weigh the desired amount of this compound in a microfuge tube or glass vial.

-

Add the appropriate volume of anhydrous organic solvent to achieve a high concentration (e.g., 10-50 mg/mL).

-

Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh and used immediately.

-

-

Working Solution Preparation (in Aqueous Buffer):

-

Prepare the desired aqueous buffer and adjust the pH to the desired value for your experiment. For tryptophan modification, acidic conditions (e.g., pH 4.75) are often used to favor reaction with tryptophan over hydrolysis.[4]

-

Just prior to initiating the reaction, add a small aliquot of the concentrated organic stock solution to the vigorously stirring aqueous buffer to achieve the final desired concentration.

-

The addition should be done dropwise to the vortex of the stirring buffer to facilitate rapid dispersion and minimize precipitation.

-

The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (ideally <5% v/v) to avoid potential effects on protein structure or other experimental components.

-

Critical Considerations

-

Freshness of Solution: Always prepare the aqueous solution of this compound immediately before use. Do not store aqueous solutions.

-

Temperature: Perform the dissolution and subsequent reaction at a controlled, and often reduced, temperature to decrease the rate of hydrolysis.

-

pH: The rate of hydrolysis is pH-dependent. Working at a slightly acidic pH can help to slow hydrolysis relative to the rate of reaction with tryptophan.

-

Visual Inspection: After adding the stock solution to the buffer, visually inspect for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen conditions.

Logical Workflow for Solution Preparation

The following diagram illustrates the logical workflow for preparing an aqueous solution of this compound, emphasizing the critical step of immediate use after preparation.

Caption: Workflow for preparing this compound solution.

Reaction Pathway: Tryptophan Modification

This compound is primarily used to selectively modify tryptophan residues in proteins. The reaction proceeds via an alkylation of the indole ring of tryptophan.

Caption: Reaction of this compound with tryptophan.

Conclusion

While this compound is a potent tool for protein chemistry, its application in aqueous systems requires careful consideration of its limited solubility and pronounced instability. The lack of quantitative aqueous solubility data is a direct consequence of its rapid hydrolysis. Researchers, scientists, and drug development professionals should not expect to prepare stable, storable aqueous stock solutions of this reagent. The most effective strategy is to prepare a fresh, concentrated stock in an anhydrous organic solvent and dilute it into the aqueous buffer immediately prior to use. By following the protocols and considerations outlined in this guide, the challenges associated with the use of this compound can be effectively managed, enabling its successful application in experimental settings.

References

2-Hydroxy-5-nitrobenzyl bromide (CAS 772-33-8): A Technical Guide for Researchers

An In-depth Examination of Koshland's Reagent for Protein Modification and Analysis

Introduction

2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent I, is a chemical compound widely utilized in biochemistry and molecular biology for the specific chemical modification of tryptophan residues in proteins.[1] Its reactivity and the spectral properties of the resulting modified tryptophan make it a valuable tool for studying protein structure, function, and the role of specific tryptophan residues in biological processes.[2] This technical guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in research, targeted at researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a beige to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 772-33-8 | [4] |

| Molecular Formula | C₇H₆BrNO₃ | [4][5] |

| Molecular Weight | 232.03 g/mol | [4][5] |

| Melting Point | 144-149 °C | [4][6] |

| Boiling Point | 383 °C at 760 mmHg | [6] |

| Solubility | Soluble in chloroform (25 mg/mL) | [4][6] |

| Appearance | Beige to yellow crystalline powder | [3] |

| Storage Temperature | 2-8°C | [4][6] |

Synonyms: α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol, Koshland I, Koshland's Reagent I.[4]

Safety Information: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][7] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this reagent.[4] It should be stored in a cool, dry, and well-ventilated area.

Mechanism of Action and Applications

The primary application of this compound is the covalent modification of tryptophan residues in peptides and proteins.[4] This reaction is highly selective for tryptophan at a pH below 7.5. The reagent's benzyl bromide moiety is electrophilic and reacts with the nucleophilic indole ring of tryptophan.

The reaction of this compound with tryptophan is illustrated in the diagram below.

Caption: Reaction mechanism of this compound with a tryptophan residue.

This modification is useful for:

-

Identifying essential tryptophan residues: By modifying tryptophan and observing changes in protein activity, researchers can infer the importance of these residues for the protein's function.

-

Probing protein conformation: The accessibility of tryptophan residues to the reagent can provide information about protein folding and conformational changes.

-

Introducing a chromophore: The nitrobenzyl group absorbs light in the visible range, allowing for spectrophotometric quantification of the extent of modification.

Experimental Protocols

General Protocol for Tryptophan Modification

This protocol is a representative method based on commonly cited procedures. Researchers should optimize conditions for their specific protein of interest.

Materials:

-

Protein of interest containing tryptophan residues

-

This compound (Koshland's Reagent I)

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.75)

-

Quenching solution (e.g., mercaptoethanol)

-

Gel filtration column for purification

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or dioxane) immediately before use.

-

Modification Reaction: Add a molar excess of the reagent solution to the protein solution while stirring. The reaction is typically carried out at room temperature for a specified period (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding a quenching solution to react with the excess reagent.

-

Purification: Remove excess reagent and by-products by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.

-

Analysis: Determine the extent of modification by spectrophotometry, measuring the absorbance of the nitrobenzyl group at its characteristic wavelength. Further analysis can be performed using techniques like mass spectrometry to identify the specific tryptophan residues that have been modified.

The general workflow for protein modification and analysis is depicted in the following diagram.

Caption: A generalized workflow for the modification of proteins with this compound.

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of certain limitations:

-

Side Reactions: Although highly selective for tryptophan at acidic pH, side reactions with other residues such as cysteine and methionine can occur, especially at higher pH.

-

Multiple Modifications: A single tryptophan residue can be modified by more than one molecule of the reagent.

-

Protein Denaturation: The use of organic solvents to dissolve the reagent can potentially lead to protein denaturation.

Conclusion

This compound remains a valuable and widely used reagent for the chemical modification of tryptophan residues in proteins. Its specificity under controlled conditions, coupled with the chromophoric nature of the modification, provides researchers with a robust method for investigating the role of tryptophan in protein structure and function. Careful experimental design and optimization are crucial for obtaining reliable and interpretable results.

References

- 1. The reaction of Koshland's protein reagent with tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting tryptophan: New technique opens door to novel drug synthesis | College of Chemistry [chemistry.berkeley.edu]

- 3. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]